molecular formula C12H17O4PS2 B10861093 Phenthoate CAS No. 61362-00-3

Phenthoate

Cat. No.: B10861093
CAS No.: 61362-00-3
M. Wt: 320.4 g/mol
InChI Key: XAMUDJHXFNRLCY-UHFFFAOYSA-N
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Description

Phenthoate is an organophosphate insecticide and acaricide known for its non-systemic action with contact and stomach activity. It is primarily used to control a variety of pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . The chemical structure of this compound is characterized by the presence of a phosphorothioate group, making it effective in pest control.

Preparation Methods

Phenthoate is synthesized through chemical synthesis methods, typically involving esterification reactions. One common synthetic route involves the reaction of ethyl mandelate with dimethyl phosphorodithioate in the presence of a suitable catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale chemical reactors and continuous processing to produce this compound efficiently .

Chemical Reactions Analysis

Phenthoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxon, a more toxic metabolite.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethyl phosphorodithioic acid and mandelic acid.

    Substitution: this compound can undergo substitution reactions where the phosphorothioate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or acidic conditions for hydrolysis. The major products formed from these reactions are this compound oxon, dimethyl phosphorodithioic acid, and mandelic acid .

Scientific Research Applications

Phenthoate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of organophosphate pesticides in various environmental conditions.

    Biology: Researchers study its effects on different pest species and its potential impact on non-target organisms.

    Medicine: this compound’s mechanism of action is studied to understand its effects on acetylcholinesterase, an enzyme crucial for nerve function.

    Industry: It is used in agricultural practices to control pest populations and improve crop yields

Mechanism of Action

Phenthoate is similar to other organophosphate insecticides such as malathion, parathion, and chlorpyrifos. this compound is unique due to its specific chemical structure, which includes a phosphorothioate group, providing it with distinct insecticidal properties. Compared to malathion and parathion, this compound has a different spectrum of activity and toxicity profile .

Comparison with Similar Compounds

  • Malathion
  • Parathion
  • Chlorpyrifos

Phenthoate’s unique properties make it a valuable tool in pest control, particularly in agricultural settings where specific pest species need to be targeted effectively.

Properties

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate
Source PubChem
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InChI

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3
Source PubChem
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InChI Key

XAMUDJHXFNRLCY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4PS2
Source PubChem
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DSSTOX Substance ID

DTXSID6042280
Record name Phenthoate
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Molecular Weight

320.4 g/mol
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Physical Description

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline]
Record name Phenthoate
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Boiling Point

70-80 °C at 2-5X10-5 mm Hg
Record name PHENTHOATE
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Flash Point

165-170 °C
Record name PHENTHOATE
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Solubility

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.
Record name PHENTHOATE
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Density

1.226 @ 20 °C/4 °C
Record name PHENTHOATE
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Vapor Pressure

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C
Record name Phenthoate
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Mechanism of Action

Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.
Record name PHENTHOATE
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Color/Form

COLORLESS, CRYSTALLINE SOLID

CAS No.

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5
Record name Phenthoate
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Record name Phenthoate [BSI:ISO]
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Record name PHENTHOATE
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Melting Point

17 TO 18 °C
Record name PHENTHOATE
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